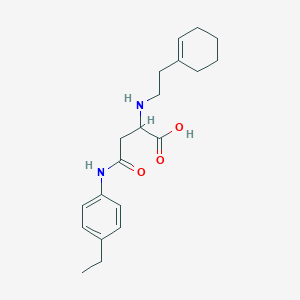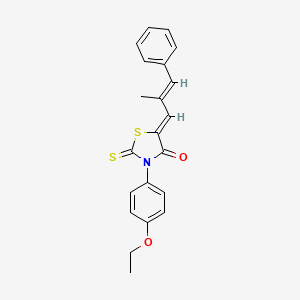
3-(1,3-benzothiazol-2-yl)-N-(2-chlorobenzyl)pyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Benzothiazol-2-yl)-N-(2-chlorobenzyl)pyrazine-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, which includes a benzothiazole moiety linked to a pyrazine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(2-chlorobenzyl)pyrazine-2-carboxamide typically involves the following steps:
Formation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.
Synthesis of Pyrazine Derivative: The pyrazine ring is often prepared through the condensation of appropriate diamines with diketones.
Coupling Reaction: The final step involves coupling the benzothiazole intermediate with the pyrazine derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-N-(2-chlorobenzyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols; reactions often require a base like sodium hydroxide or potassium carbonate and are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
3-(1,3-Benzothiazol-2-yl)-N-(2-chlorobenzyl)pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(2-chlorobenzyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with DNA, potentially leading to the inhibition of DNA replication and transcription in cancer cells. Additionally, the compound may inhibit key enzymes involved in microbial metabolism, contributing to its antimicrobial activity.
相似化合物的比较
Similar Compounds
3-(1,3-Benzothiazol-2-yl)pyrazine-2-carboxamide: Lacks the chlorobenzyl group, which may affect its biological activity.
N-(2-Chlorobenzyl)pyrazine-2-carboxamide: Lacks the benzothiazole moiety, potentially reducing its efficacy in certain applications.
3-(1,3-Benzothiazol-2-yl)-N-benzylpyrazine-2-carboxamide: Similar structure but without the chlorine atom, which may influence its reactivity and interaction with biological targets.
Uniqueness
The presence of both the benzothiazole and chlorobenzyl groups in 3-(1,3-benzothiazol-2-yl)-N-(2-chlorobenzyl)pyrazine-2-carboxamide contributes to its unique properties, such as enhanced antimicrobial and anticancer activities. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various fields of research.
属性
分子式 |
C19H13ClN4OS |
|---|---|
分子量 |
380.9 g/mol |
IUPAC 名称 |
3-(1,3-benzothiazol-2-yl)-N-[(2-chlorophenyl)methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H13ClN4OS/c20-13-6-2-1-5-12(13)11-23-18(25)16-17(22-10-9-21-16)19-24-14-7-3-4-8-15(14)26-19/h1-10H,11H2,(H,23,25) |
InChI 键 |
ZTUZOURHIPPXAB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NC=CN=C2C3=NC4=CC=CC=C4S3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12128180.png)



![N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]-4-methylaniline](/img/structure/B12128202.png)
![2-amino-1-(4-chlorophenyl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128206.png)

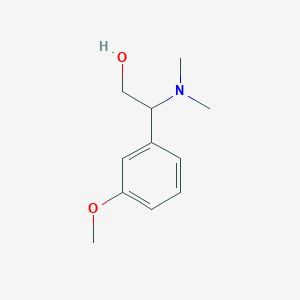
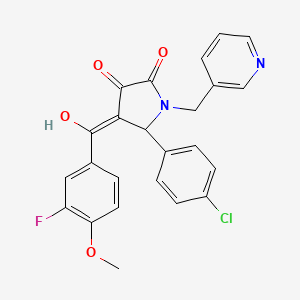
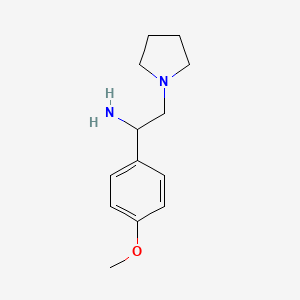
![5-(3-Ethoxy-phenyl)-3-hydroxy-4-(5-methyl-furan-2-carbonyl)-1-(5-methyl-[1,3,4]thiadiazol-2-yl)-1,5-dihydro-pyrrol-2-one](/img/structure/B12128225.png)
